molecular formula C22H18N4O3S B10798505 (5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

Cat. No.: B10798505
M. Wt: 418.5 g/mol
InChI Key: CHHZBZWZMLCOEW-MOSHPQCFSA-N
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Description

OSM-S-109 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is particularly noted for its activity against Plasmodium falciparum, the parasite responsible for malaria .

Preparation Methods

The synthesis of OSM-S-109 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the use of thiophene as a starting material

Chemical Reactions Analysis

OSM-S-109 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include boronic acids and halogenated compounds. The major products formed from these reactions are typically derivatives of the aminothienopyrimidine scaffold .

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O3S/c1-14-12-16(15(2)25(14)18-8-10-19(11-9-18)26(28)29)13-20-21(27)24-22(30-20)23-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,27)/b20-13-

InChI Key

CHHZBZWZMLCOEW-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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